molecular formula C8H8N2OS B12359469 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12359469
M. Wt: 180.23 g/mol
InChI Key: YSNCVFSNYCITQL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE10A sets it apart from other similar compounds and highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3

InChI Key

YSNCVFSNYCITQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=O)C12)C

Origin of Product

United States

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